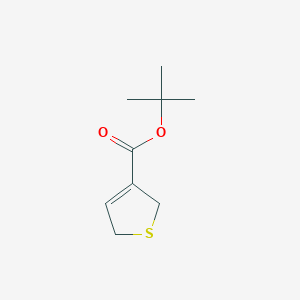![molecular formula C14H25NO4 B15307783 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid CAS No. 2352637-34-2](/img/structure/B15307783.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the amine group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the cyclohexane ring: The protected aminoethyl group is then introduced to a cyclohexane ring through a nucleophilic substitution reaction. This step may involve the use of a suitable leaving group and a nucleophile to facilitate the substitution.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine group.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve the use of reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the free amine group.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to achieve selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a cyclohexane ring with a protected aminoethyl group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the protection of amine groups during complex reactions.
Propriétés
Numéro CAS |
2352637-34-2 |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
QNGOUBIUZJXURL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)








